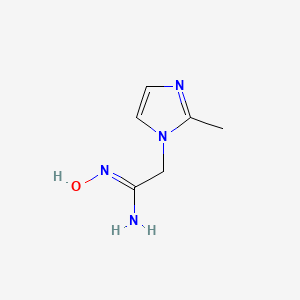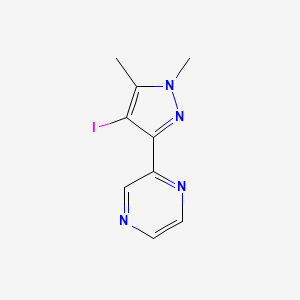
(1Z)-N'-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-N’-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylimidazole with ethyl chloroformate to form an intermediate, which is then reacted with hydroxylamine to yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-N’-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1Z)-N’-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its imidazole ring can interact with various biological targets, making it a valuable tool in biochemical assays .
Medicine
In medicine, (1Z)-N’-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of (1Z)-N’-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
Imidazole N-oxides: Compounds with an oxidized imidazole ring.
Hydroxylamine derivatives: Compounds containing the hydroxylamine functional group.
Uniqueness
(1Z)-N’-Hydroxy-2-(2-methyl-1H-imidazol-1-YL)ethanimidamide is unique due to its combination of the imidazole ring and the hydroxylamine functional group. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to similar compounds .
Eigenschaften
Molekularformel |
C6H10N4O |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
N'-hydroxy-2-(2-methylimidazol-1-yl)ethanimidamide |
InChI |
InChI=1S/C6H10N4O/c1-5-8-2-3-10(5)4-6(7)9-11/h2-3,11H,4H2,1H3,(H2,7,9) |
InChI-Schlüssel |
ZNRAROJATXWAGZ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NC=CN1C/C(=N/O)/N |
Kanonische SMILES |
CC1=NC=CN1CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine](/img/structure/B13326828.png)

![2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol](/img/structure/B13326834.png)
![[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13326845.png)



